DNA/RNA Binding and Fragmentation Differentiated from Acyclovir
In the 2007 El-Sabbagh et al. study, 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils—a series containing the target benzylideneamino compound as member 2a—were evaluated in a nucleic acid binding assay against calf thymus DNA and yeast RNA. Compounds in the series demonstrated high affinity, chelation, and fragmentation of both DNA and RNA, in contrast to the reference drug acyclovir, which exhibited affinity for DNA only without RNA binding or fragmentation [1]. This broader nucleic acid engagement profile represents a measurable spectroscopic differentiation relevant to researchers studying nucleic acid-targeting agents.
| Evidence Dimension | Nucleic acid binding and fragmentation profile |
|---|---|
| Target Compound Data | High affinity, chelation, and fragmentation of both DNA and RNA (series compound 2a, exact numerical value not reported for 2a alone) |
| Comparator Or Baseline | Acyclovir: affinity for DNA only; no RNA binding or fragmentation |
| Quantified Difference | Qualitative difference: dual DNA/RNA activity vs. DNA-only activity |
| Conditions | Calf thymus DNA and yeast RNA; UV-Vis spectrophotometric assay (El-Sabbagh et al., Arch. Pharm. 2007) |
Why This Matters
Researchers evaluating nucleic acid-targeting agents for antiviral or gene-regulation applications can select this compound series for its dual DNA/RNA engagement capability, a feature absent in the standard antiviral reference acyclovir.
- [1] El-Sabbagh, O. I.; El-Sadek, M. E.; El-Kalyoubi, S.; Ismail, I. Synthesis, DNA Binding and Antiviral Activity of New Uracil, Xanthine, and Pteridine Derivatives. Arch. Pharm. 2007, 340 (1), 26–31. DOI: 10.1002/ard.200600149. View Source
